molecular formula C21H21FN2S2 B4332123 4-(4-fluorophenyl)-3-[(4-phenylpiperidin-1-yl)methyl]-1,3-thiazole-2(3H)-thione

4-(4-fluorophenyl)-3-[(4-phenylpiperidin-1-yl)methyl]-1,3-thiazole-2(3H)-thione

Cat. No.: B4332123
M. Wt: 384.5 g/mol
InChI Key: ZJLOHKOFOBZEDR-UHFFFAOYSA-N
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Description

4-(4-fluorophenyl)-3-[(4-phenylpiperidin-1-yl)methyl]-1,3-thiazole-2(3H)-thione is a synthetic organic compound that belongs to the thiazole family This compound is characterized by the presence of a thiazole ring, a fluorophenyl group, and a phenylpiperidinylmethyl group

Preparation Methods

The synthesis of 4-(4-fluorophenyl)-3-[(4-phenylpiperidin-1-yl)methyl]-1,3-thiazole-2(3H)-thione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via electrophilic aromatic substitution using fluorobenzene and appropriate catalysts.

    Attachment of the Phenylpiperidinylmethyl Group: This step involves the reaction of phenylpiperidine with a suitable alkylating agent to form the desired product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

4-(4-fluorophenyl)-3-[(4-phenylpiperidin-1-yl)methyl]-1,3-thiazole-2(3H)-thione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced thiazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(4-fluorophenyl)-3-[(4-phenylpiperidin-1-yl)methyl]-1,3-thiazole-2(3H)-thione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-3-[(4-phenylpiperidin-1-yl)methyl]-1,3-thiazole-2(3H)-thione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-(4-fluorophenyl)-3-[(4-phenylpiperidin-1-yl)methyl]-1,3-thiazole-2(3H)-thione can be compared with other similar compounds, such as:

    4-(4-fluorophenyl)-3-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazole-2(3H)-thione: This compound has a methyl group instead of a phenyl group in the piperidine ring, which may affect its chemical and biological properties.

    4-(4-chlorophenyl)-3-[(4-phenylpiperidin-1-yl)methyl]-1,3-thiazole-2(3H)-thione: The presence of a chlorine atom instead of a fluorine atom can influence the reactivity and interactions of the compound.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(4-fluorophenyl)-3-[(4-phenylpiperidin-1-yl)methyl]-1,3-thiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2S2/c22-19-8-6-18(7-9-19)20-14-26-21(25)24(20)15-23-12-10-17(11-13-23)16-4-2-1-3-5-16/h1-9,14,17H,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJLOHKOFOBZEDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)CN3C(=CSC3=S)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-fluorophenyl)-3-[(4-phenylpiperidin-1-yl)methyl]-1,3-thiazole-2(3H)-thione
Reactant of Route 2
4-(4-fluorophenyl)-3-[(4-phenylpiperidin-1-yl)methyl]-1,3-thiazole-2(3H)-thione
Reactant of Route 3
4-(4-fluorophenyl)-3-[(4-phenylpiperidin-1-yl)methyl]-1,3-thiazole-2(3H)-thione
Reactant of Route 4
4-(4-fluorophenyl)-3-[(4-phenylpiperidin-1-yl)methyl]-1,3-thiazole-2(3H)-thione
Reactant of Route 5
4-(4-fluorophenyl)-3-[(4-phenylpiperidin-1-yl)methyl]-1,3-thiazole-2(3H)-thione
Reactant of Route 6
Reactant of Route 6
4-(4-fluorophenyl)-3-[(4-phenylpiperidin-1-yl)methyl]-1,3-thiazole-2(3H)-thione

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